molecular formula C46H50N6O2 B10933342 N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(4-ethylphenyl)quinoline-4-carboxamide]

N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(4-ethylphenyl)quinoline-4-carboxamide]

Cat. No.: B10933342
M. Wt: 718.9 g/mol
InChI Key: DJVMIPVMMSKACH-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-N~4~-(3-{4-[3-({[2-(4-ethylphenyl)-4-quinolyl]carbonyl}amino)propyl]piperazino}propyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-N~4~-(3-{4-[3-({[2-(4-ethylphenyl)-4-quinolyl]carbonyl}amino)propyl]piperazino}propyl)-4-quinolinecarboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the ethylphenyl group, and the coupling of various intermediates. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(4-Ethylphenyl)-N~4~-(3-{4-[3-({[2-(4-ethylphenyl)-4-quinolyl]carbonyl}amino)propyl]piperazino}propyl)-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to bind to various biological targets, potentially inhibiting or modulating their activity. The ethylphenyl and piperazine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylphenyl)-4-quinolinecarboxamide
  • N~4~-(3-{4-[3-({[2-(4-ethylphenyl)-4-quinolyl]carbonyl}amino)propyl]piperazino}propyl)-4-quinolinecarboxamide

Uniqueness

The unique combination of the ethylphenyl group, quinoline core, and piperazine moiety in 2-(4-ethylphenyl)-N~4~-(3-{4-[3-({[2-(4-ethylphenyl)-4-quinolyl]carbonyl}amino)propyl]piperazino}propyl)-4-quinolinecarboxamide distinguishes it from other similar compounds. This structure may confer specific biological activities and chemical properties that are not observed in related compounds.

Properties

Molecular Formula

C46H50N6O2

Molecular Weight

718.9 g/mol

IUPAC Name

2-(4-ethylphenyl)-N-[3-[4-[3-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide

InChI

InChI=1S/C46H50N6O2/c1-3-33-15-19-35(20-16-33)43-31-39(37-11-5-7-13-41(37)49-43)45(53)47-23-9-25-51-27-29-52(30-28-51)26-10-24-48-46(54)40-32-44(36-21-17-34(4-2)18-22-36)50-42-14-8-6-12-38(40)42/h5-8,11-22,31-32H,3-4,9-10,23-30H2,1-2H3,(H,47,53)(H,48,54)

InChI Key

DJVMIPVMMSKACH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCN(CC4)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(C=C7)CC

Origin of Product

United States

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